
6-Ethoxy-2-methylamino-3-nitropyridine
Overview
Description
6-Ethoxy-2-methylamino-3-nitropyridine is a nitro-substituted pyridine derivative characterized by an ethoxy group at position 6, a methylamino group at position 2, and a nitro group at position 2. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .
Comparison with Similar Compounds
The structural and functional attributes of 6-ethoxy-2-methylamino-3-nitropyridine are best understood through comparison with closely related pyridine derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
*Similarity scores based on structural overlap (0–1 scale) from .
Key Comparative Insights
2-Methylamino vs. 2-amino: The methyl group in the target compound reduces hydrogen-bonding capacity but increases metabolic stability by shielding the amino group .
Physicochemical Properties: Nitro Group: All analogs share a nitro group at position 3, which contributes to electron-deficient aromatic systems, facilitating electrophilic substitutions or reductions . Solubility: Ethoxy derivatives (e.g., 3-ethoxy-2-nitropyridine) exhibit higher organic solubility than methoxy or amino analogs due to increased hydrophobicity .
Synthetic Utility :
- Chloro-substituted analogs (e.g., 6-chloro-2-methoxy-3-nitropyridine) are preferred for nucleophilic displacement reactions, while ethoxy/methoxy derivatives are often used as stable intermediates in multistep syntheses .
Research Findings and Data Gaps
- Biological Data: No direct activity data for the target compound are available in the evidence.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-ethoxy-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7-5-4-6(11(12)13)8(9-2)10-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZNCIGMRJLOXOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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